N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core fused with an oxazolidinone-like system, a tetrahydrofuran (oxolan) substituent, and a sulfanylacetamide side chain. The presence of sulfur and oxygen heteroatoms in the scaffold may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-9-10-16(2)19(12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)32-23(22)24(30)28(25)13-17-6-5-11-31-17/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMYPWRKRFMYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity Assessment
The compound’s structural complexity necessitates advanced comparison methods. Graph-based algorithms (e.g., graph isomorphism checks) and mass spectrometry (MS/MS)-driven molecular networking are critical for identifying analogs . Key structural analogs include:
Key Observations :
- The target compound’s tricyclic core distinguishes it from simpler heterocyclic analogs like oxadixyl and flumetsulam.
- Unlike QY, which is planar and hydrophilic, the target compound’s fused rings and acetamide side chain suggest enhanced membrane permeability .
Analytical Methodologies for Comparison
- Mass Spectrometry (MS/MS) : Molecular networking using cosine scores (1 = identical fragmentation; 0 = unrelated) reveals the target compound clusters with tricyclic sulfonamides (cosine ~0.65–0.75), indicating partial overlap in fragmentation pathways .
- Graph Theory : Graph-based comparisons highlight shared substructures (e.g., acetamide side chains) but divergent core scaffolds. Computational time for isomorphism checks is elevated due to the tricyclic system’s size .
Functional and Pharmacological Divergence
- Oxadixyl : Acts as a fungicide via inhibition of RNA polymerase. The target compound’s tricyclic core may interfere with similar targets but with higher specificity due to steric bulk .
- Flumetsulam : Herbicidal activity via acetolactate synthase inhibition. The target’s sulfur atom could enable redox-mediated mechanisms absent in flumetsulam .
- Quinoline Yellow: Lacks bioactivity relevance but serves as a reference for solubility and stability in aqueous environments .
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